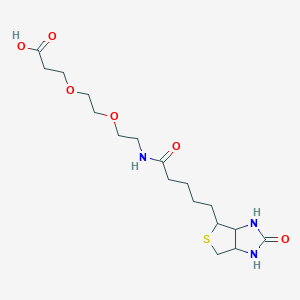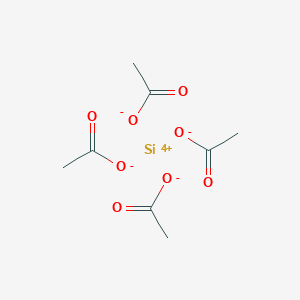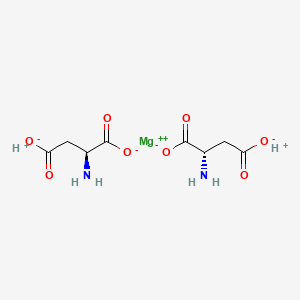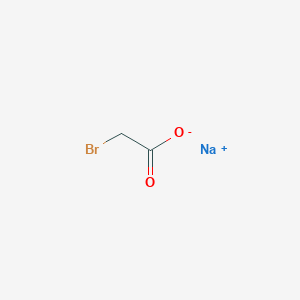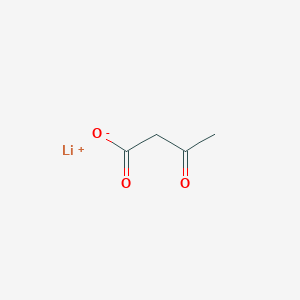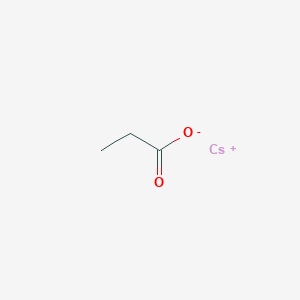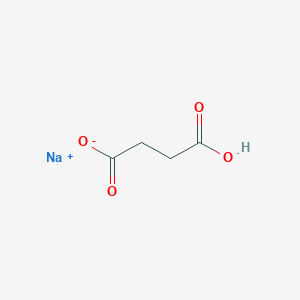
N-(2-Diphenylmethoxyethyl)-N,N-dimethylammonium 8-chlorotheophyllinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Diphenylmethoxyethyl)-N,N-dimethylammonium 8-chlorotheophyllinate is a complex organic compound that combines two distinct chemical moieties The first part, 2-benzhydryloxyethyl(dimethyl)azanium, is a quaternary ammonium compound, while the second part, 2-(8-chloro-3-methyl-2,6-dioxo-7H-purin-1-yl)acetate, is a derivative of purine, specifically a chlorinated and methylated xanthine derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Diphenylmethoxyethyl)-N,N-dimethylammonium 8-chlorotheophyllinate involves multiple steps:
-
Synthesis of 2-benzhydryloxyethyl(dimethyl)azanium
Starting Materials: Benzhydrol, dimethylamine, and ethylene oxide.
Reaction Conditions: Benzhydrol is reacted with ethylene oxide in the presence of a base to form 2-benzhydryloxyethanol. This intermediate is then quaternized with dimethylamine to form 2-benzhydryloxyethyl(dimethyl)azanium.
-
Synthesis of 2-(8-chloro-3-methyl-2,6-dioxo-7H-purin-1-yl)acetate
Starting Materials: 8-chloro-3-methylxanthine and chloroacetic acid.
Reaction Conditions: 8-chloro-3-methylxanthine is reacted with chloroacetic acid in the presence of a base to form 2-(8-chloro-3-methyl-2,6-dioxo-7H-purin-1-yl)acetate.
-
Coupling Reaction
- The final step involves coupling the two synthesized parts under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the purine moiety.
Reduction: Reduction reactions can occur at the quaternary ammonium group.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially at the aromatic rings and the purine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Formation of oxidized derivatives of the purine moiety.
Reduction: Formation of reduced derivatives of the quaternary ammonium group.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Possible use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of this compound is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The purine moiety may mimic natural substrates or inhibitors of enzymes involved in nucleotide metabolism, while the quaternary ammonium group may facilitate binding to negatively charged sites on proteins or cell membranes.
Comparación Con Compuestos Similares
Similar Compounds
8-chloro-3-methylxanthine: A simpler derivative of the purine moiety.
Benzhydryloxyethyl(dimethyl)azanium: The quaternary ammonium part of the compound.
Uniqueness
The uniqueness of N-(2-Diphenylmethoxyethyl)-N,N-dimethylammonium 8-chlorotheophyllinate lies in its combination of two distinct chemical moieties, which may confer unique biological activities and chemical properties not found in the individual components.
Propiedades
IUPAC Name |
2-benzhydryloxyethyl(dimethyl)azanium;2-(8-chloro-3-methyl-2,6-dioxo-7H-purin-1-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO.C8H7ClN4O4/c1-18(2)13-14-19-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16;1-12-5-4(10-7(9)11-5)6(16)13(8(12)17)2-3(14)15/h3-12,17H,13-14H2,1-2H3;2H2,1H3,(H,10,11)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIAIBEQMGMAUDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC(=O)[O-])NC(=N2)Cl.C[NH+](C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28ClN5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-benzyl-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one;hydrochloride](/img/structure/B7948716.png)
